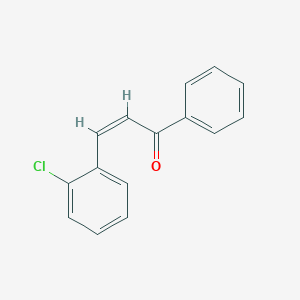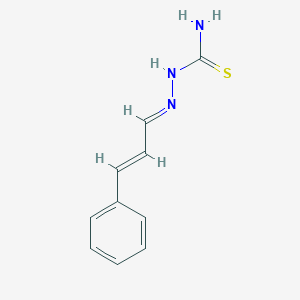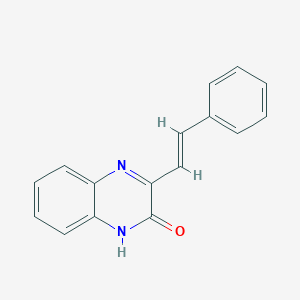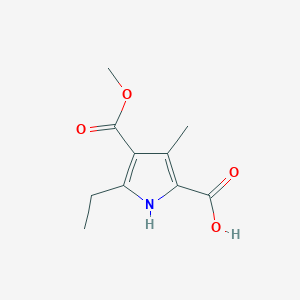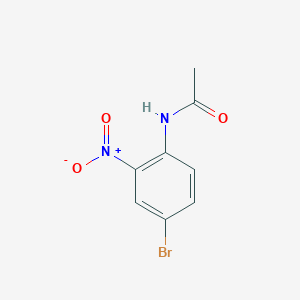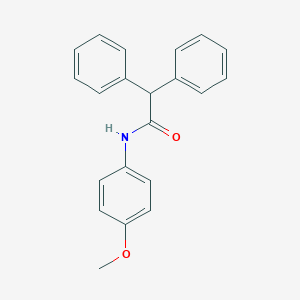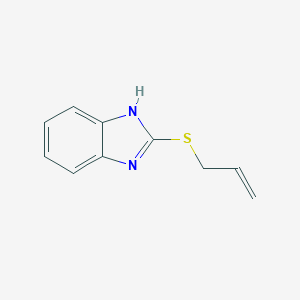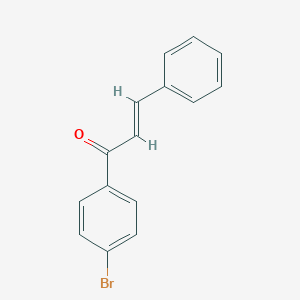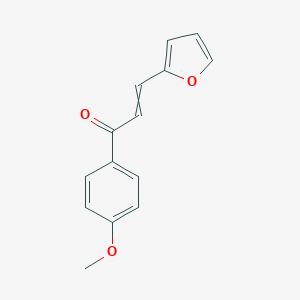
Ac-Arg-Phe-Met-Trp-Met-Lys-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide is a useful research compound. Its molecular formula is C44H66N14O7S2 and its molecular weight is 967.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
薬理学において、この化合物はペプチド構造のために治療薬としての可能性について研究されています。これは体内の特定の受容体と相互作用し、生理学的反応に影響を与える可能性があります。 例えば、Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 に似たペプチドは、幅広い生理学的機能に関与するメラノコルチン受容体の調節における役割について調査されています .
生化学
生化学的に、this compound はタンパク質間相互作用や酵素結合の研究に使用できます。 その構造により、特定のタンパク質を模倣したり、酵素反応における阻害剤または活性剤として作用したりすることができ、酵素機構や潜在的な薬剤標的に関する洞察を提供します .
医学
医学研究では、この化合物の用途には、診断ツールの開発と標的薬物送達システムが含まれます。 ペプチドの性質により、特定の細胞や組織に薬物を送達し、副作用を最小限に抑え、治療効果を高めることができます .
バイオテクノロジー
バイオテクノロジーでは、this compound は新しいバイオマテリアルの設計に利用される可能性があります。 安定な構造を形成し、さまざまな基質に結合する能力により、組織工学における足場を構築したり、バイオセンサーの構成要素として使用したりするための候補となっています .
材料科学
材料科学研究では、耐久性向上や生体適合性などの特定の特性を持つ新しいポリマーやコーティングの作成におけるこのペプチドの使用を調べることができます。 その分子構造は、幅広い用途を持つ新しい材料の基礎となる可能性があります .
環境科学
最後に、環境科学では、this compound は生物修復プロセスにおける役割について調査することができます。 ペプチドは、環境からの汚染物質や重金属に結合する場合があり、それらの除去を助けます .
作用機序
Target of Action
The primary target of the compound Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the opioid receptor . This receptor is a type of G protein-coupled receptor that interacts with opioids. It’s involved in pain regulation, reward, and addictive behaviors.
Mode of Action
As an opioid receptor antagonist , this compound binds to the opioid receptors but does not activate them. Instead, it blocks them, preventing the binding of endogenous or exogenous opioids. This action inhibits the downstream signaling pathways triggered by opioid receptor activation.
Biochemical Pathways
The compound’s interaction with opioid receptors affects several biochemical pathways. The most significant is the inhibition of the pain signaling pathway . By blocking the opioid receptors, the compound prevents the activation of this pathway by endogenous or exogenous opioids, leading to a reduction in pain perception .
Pharmacokinetics
Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of this compound is the reduction of pain perception . By acting as an opioid receptor antagonist, it can potentially counteract the effects of opioid drugs, including analgesia, euphoria, and respiratory depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the specific characteristics of the opioid receptors (such as their density and distribution in the body) .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKLPADQQRMDP-NGTAMTFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)


